

Application Notes: 1,1-Difluoroethane (R-152a) as a Refrigerant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Difluoroethane

Cat. No.: B1215649

[Get Quote](#)

Introduction

1,1-Difluoroethane, commonly known as R-152a or HFC-152a, is a hydrofluorocarbon compound with the chemical formula $C_2H_4F_2$.^[1] It is a colorless gas utilized as a refrigerant, propellant, and foaming agent.^{[1][2][3]} Due to its environmental and thermodynamic properties, R-152a is considered a promising alternative to refrigerants with high Global Warming Potential (GWP), such as R-134a, in various cooling applications, including automotive and commercial refrigeration.^{[4][5][6]} These notes provide a comprehensive overview of its properties, performance, and safety considerations for research and development applications.

Physicochemical and Thermodynamic Properties

R-152a possesses favorable thermodynamic characteristics, making it an efficient refrigerant.^[4] Its lower molecular weight contributes to a high latent heat of vaporization, which can lead to improved Coefficient of Performance (COP) in refrigeration cycles.^[6] Key properties are summarized in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of **1,1-Difluoroethane** (R-152a)

Property	Value	Units
Chemical Formula	$C_2H_4F_2$	-
Molecular Weight	66.05	g/mol
Boiling Point (at 1 atm)	-24.7	°C
Critical Temperature	113.15 - 113.5	°C
Critical Pressure	44.96	bar
Liquid Density (at 25°C)	899	kg/m ³
Latent Heat of Vaporization	307 (at -10°C)	kJ/kg
Vapor Pressure (at 21.1°C)	536	kPa

(Data sourced from references[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#))

Environmental Impact and Safety Profile

A significant advantage of R-152a is its favorable environmental profile compared to many traditional refrigerants. It has an Ozone Depletion Potential (ODP) of zero and a relatively low GWP.[\[1\]](#)[\[2\]](#) However, its primary safety concern is its flammability.[\[1\]](#)[\[8\]](#)

Table 2: Environmental and Safety Data for **1,1-Difluoroethane (R-152a)**

Property	Value	Reference
Ozone Depletion Potential (ODP)	0	[1][2][5][7]
Global Warming Potential (GWP, 100-yr)	124 - 138	[5][7][8][9]
Atmospheric Lifetime	1.4	Years[1][3]
ASHRAE Safety Classification	A2 (Lower toxicity, lower flammability)	[6]
Lower Flammability Limit (LFL) in Air	3.7 - 4.0	% v/v[2][7]
Upper Flammability Limit (UFL) in Air	16.9 - 18.0	% v/v[2][3][7]
Autoignition Temperature	454	°C[6]

Performance in Cooling Systems

R-152a exhibits excellent performance in vapor-compression refrigeration systems, often exceeding the efficiency of R-134a.[8] Its thermodynamic properties lead to a higher heat transfer coefficient, lower pressure drop in suction lines, and a better COP.[6]

- Energy Efficiency: In comparative studies, systems using R-152a have shown a 20% higher energy efficiency than those using R-134a. The average Coefficient of Performance (COP) of R-152a can be 4.7% to 13% higher than that of R-134a under similar operating conditions. [10]
- Cooling Capacity: The volumetric cooling capacity of R-152a is nearly equivalent to that of R-134a, meaning it can be used in the same system with minor modifications.[6]
- Refrigerant Charge: Due to its lower molecular weight and high efficiency, R-152a allows for a significant reduction in the required refrigerant charge, potentially up to 40% by weight compared to R-134a.

- Operating Pressures: The working pressures for R-152a are slightly lower (around 10%) than for R-134a at the same evaporating temperature, which does not necessitate major structural modifications to the system.[11]
- Discharge Temperature: R-152a has a slightly higher compressor discharge temperature, approximately 10K greater than R-134a, which should be considered in compressor design and lubricant selection.[6]

Table 3: Performance Comparison with Common Refrigerants

Parameter	R-152a	R-134a	R-1234yf
GWP (100-yr)	124	1430	4
ASHRAE Safety Class	A2	A1	A2L
Cooling Capacity	Equivalent to R-134a	Baseline	~11% lower than R-134a[10]
COP / Energy Efficiency	Up to 20% higher than R-134a	Baseline	~16% lower than R-134a[10]
Required Charge (Weight)	~40% less than R-134a	Baseline	~10% more than R-134a[12]
Flammability	Mildly Flammable	Non-flammable	Mildly Flammable

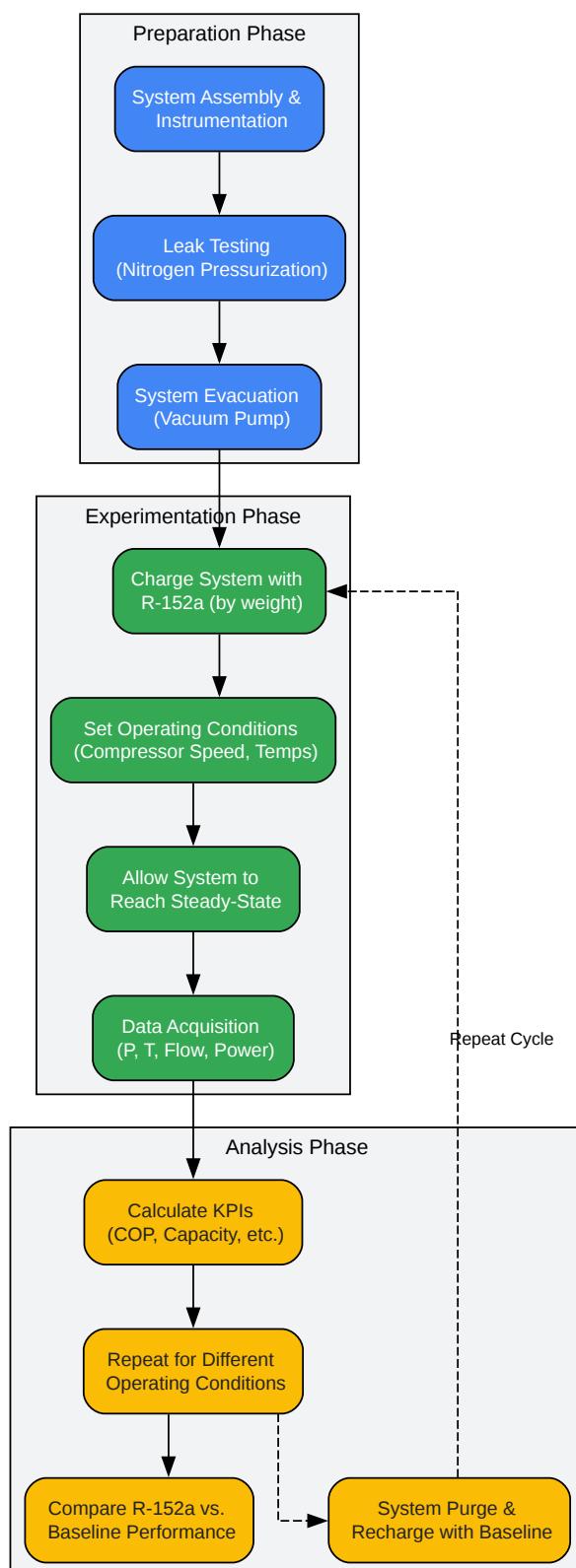
(Data sourced from references[6][10][12])

Material Compatibility

R-152a demonstrates good compatibility with materials and lubricants commonly used in refrigeration systems designed for R-134a.[6] Studies have shown that R-152a is miscible with various lubricants across a wide temperature range (-50°C to 90°C). It is compatible with many elastomers and materials used in compressors.

Protocols: Evaluating 1,1-Difluoroethane (R-152a)

Protocol 1: Performance Evaluation in a Vapor-Compression Refrigeration System


1.1. Objective To experimentally determine and compare the performance of R-152a against a baseline refrigerant (e.g., R-134a) in a standard vapor-compression refrigeration test rig. Key performance indicators (KPIs) to be measured include Refrigerating Effect, Compressor Work, and Coefficient of Performance (COP).

1.2. Materials and Equipment

- Vapor-Compression Refrigeration Test Rig, including:
 - Hermetically sealed or variable-speed compressor
 - Water-cooled or air-cooled condenser
 - Thermostatic or electronic expansion valve
 - Evaporator (e.g., tube-in-tube or fin-and-tube)
- Refrigerant: **1,1-Difluoroethane** (R-152a, purity $\geq 99.9\%$) and baseline refrigerant (e.g., R-134a)
- Instrumentation:
 - Pressure transducers (at inlet/outlet of each component)
 - J- or K-type thermocouples (at inlet/outlet of each component)
 - Refrigerant mass flow meter
 - Power meter for compressor energy consumption
 - Data acquisition (DAQ) system
- Vacuum pump
- Refrigerant charging station with a digital scale

- Safety equipment: Flammable gas detector, ventilation system, fire extinguisher, personal protective equipment (PPE).

1.3. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental evaluation of R-152a performance.

1.4. Procedure

- System Preparation: Assemble the test rig according to the manufacturer's specifications.[\[13\]](#)
Install all pressure transducers and thermocouples at the required points in the cycle.
- Leak Testing: Pressurize the system with dry nitrogen to check for leaks. Ensure the system holds pressure for a sufficient duration.
- System Evacuation: Evacuate the entire system using a vacuum pump to remove air and moisture, which can affect thermodynamic properties. A deep vacuum is required.
- Refrigerant Charging: Place the R-152a cylinder on a digital scale. Charge the system with the precise mass of refrigerant required. Due to its lower density, the optimal charge for R-152a may be significantly less than R-134a.[\[12\]](#)
- Set Operating Conditions: Turn on the main power.[\[13\]](#) Set the desired operating parameters, such as compressor speed, evaporator temperature, and condenser temperature/coolant flow.[\[14\]](#)
- Achieve Steady State: Allow the system to run for a minimum of 1 hour to ensure it reaches steady-state conditions, where temperature and pressure readings are stable.[\[13\]](#)
- Data Logging: Record all measurements using the DAQ system for a set period (e.g., 15-30 minutes) to obtain a reliable average for each parameter.
- Data Analysis:
 - Determine the enthalpy at each state point using the measured temperature and pressure and a refrigerant property database (e.g., REFPROP).
 - Calculate the Refrigerating Effect (Q_{evap}) = Mass Flow Rate \times ($h_{\text{evap_out}}$ - $h_{\text{evap_in}}$).
 - Calculate the Compressor Work (W_{comp}) from the power meter readings.
 - Calculate the Coefficient of Performance (COP) = $Q_{\text{evap}} / W_{\text{comp}}$.

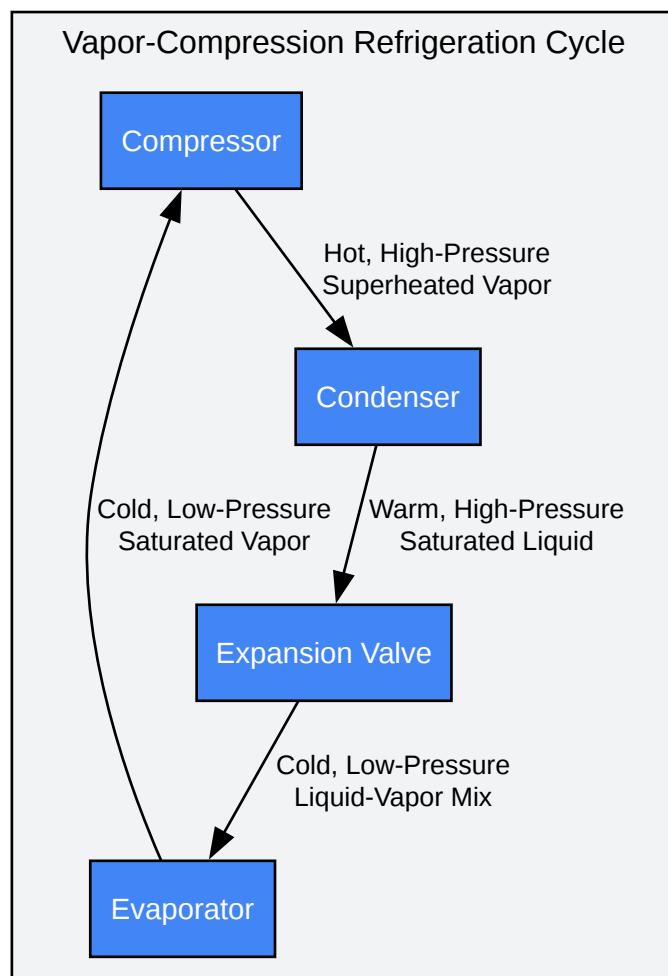
- Comparative Testing: Safely recover the R-152a. Evacuate the system again and repeat steps 4-8 with the baseline refrigerant (e.g., R-134a).
- Safety Shutdown: After experiments, shut down the system and recover the refrigerant according to standard procedures.

1.5. Safety Precautions

- Conduct all experiments in a well-ventilated area due to the flammability of R-152a.[15]
- Install a flammable gas detector near the test rig.
- Eliminate all potential ignition sources from the experimental area.[15]
- Ground all equipment to prevent static discharge.
- In case of a leak, evacuate personnel and ventilate the area immediately.[15]

Protocol 2: Material Compatibility Screening

2.1. Objective To assess the compatibility of common refrigeration system materials (e.g., elastomers, plastics, metals) with R-152a and its associated lubricant.


2.2. Materials

- Samples of materials to be tested (e.g., O-rings, gaskets, tubing).
- High-pressure vessels (autoclaves).
- R-152a refrigerant.
- Selected lubricant (e.g., POE oil).
- Environmental chamber or oven.
- Analytical balance, calipers, and hardness tester.

2.3. Procedure

- Baseline Measurement: Measure and record the initial weight, dimensions (length, diameter), and hardness of each material sample.
- Sample Immersion: Place the material samples into a high-pressure vessel. Add the selected lubricant and then charge the vessel with R-152a to a pressure representative of system operating conditions.
- Accelerated Aging: Place the sealed vessel in an environmental chamber at an elevated temperature (e.g., 60-90°C) for a specified duration (e.g., 100-500 hours) to simulate long-term exposure.
- Post-Exposure Analysis: After the aging period, safely vent the R-152a and remove the samples. Clean the samples and allow them to stabilize at room temperature.
- Re-measurement: Re-measure the weight, dimensions, and hardness of the exposed samples.
- Evaluation: Compare the pre- and post-exposure measurements. Significant changes in weight (swelling/shrinking), dimensions, or hardness indicate potential incompatibility. Visually inspect for degradation, cracking, or discoloration.

Visualizations

[Click to download full resolution via product page](#)

Caption: Thermodynamic cycle of a vapor-compression cooling system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1-Difluoroethane: Properties, Production process and Uses _Chemicalbook [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. R152A Refrigerant Gas, High Quality R152A Refrigerant Gas [taiyugas.com]
- 5. R152a Refrigerant Gas: A Promising Alternative to R134a [taiyugas.com]
- 6. sinteco-srl.com [sinteco-srl.com]
- 7. cantaskimya.com [cantaskimya.com]
- 8. energy.kth.se [energy.kth.se]
- 9. epa.gov [epa.gov]
- 10. Investigation of Using R134a, R513A, and R152a as the Refrigerant in the Air-Conditioning System of Electric Vehicles [article.sapub.org]
- 11. ijmerr.com [ijmerr.com]
- 12. iifiir.org [iifiir.org]
- 13. irjet.net [irjet.net]
- 14. academic.oup.com [academic.oup.com]
- 15. climalife.co.uk [climalife.co.uk]
- To cite this document: BenchChem. [Application Notes: 1,1-Difluoroethane (R-152a) as a Refrigerant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215649#1-1-difluoroethane-as-a-refrigerant-in-cooling-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com